1-(2,3-Dichlorophenyl)ethanamine

Catalog No.
S597349
CAS No.
39226-94-3
M.F
C8H9Cl2N
M. Wt
190.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Dichlorophenyl)ethanamine

CAS Number

39226-94-3

Product Name

1-(2,3-Dichlorophenyl)ethanamine

IUPAC Name

1-(2,3-dichlorophenyl)ethanamine

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

InChI

InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3

InChI Key

CZJMQTZQSNUDNV-UHFFFAOYSA-N

SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)N

Synonyms

2,3-dichloro-alpha-methylbenzylamine, 2,3-dichloro-alpha-methylbenzylamine, (+)-isomer, 2,3-dichloro-alpha-methylbenzylamine, (+-)-isomer, 2,3-dichloro-alpha-methylbenzylamine, (-)-isomer, 2,3-dichloro-alpha-methylbenzylamine, hydrochloride, 2,3-dichloro-alpha-methylbenzylamine, hydrochloride, (+-)-isomer, Lilly 78335, LY 78335

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)N

1-(2,3-Dichlorophenyl)ethanamine (CAS 39226-94-3), frequently designated as DCMB or LY-78335, is a chiral amine building block and a selective enzymatic inhibitor. In drug metabolism and pharmacokinetics (DMPK) workflows, it functions as a selective inhibitor of thiol methyltransferase 1A (METTL7A) and a centrally active inhibitor of phenylethanolamine N-methyltransferase (PNMT) [REFS-1, REFS-2]. Unlike generic dichlorinated phenylethylamines, the 2,3-dichloro substitution pattern provides distinct ortho-steric hindrance, establishing it as a structurally rigid precursor for conformationally restricted active pharmaceutical ingredients (APIs). Procurement of this exact compound is driven by its utility as a selective analytical tool for deconvoluting S-methylation pathways in liver microsomes, and as a sterically hindered scaffold in medicinal chemistry.

Substituting 1-(2,3-Dichlorophenyl)ethanamine with generic thiol methyltransferase inhibitors, alternative PNMT inhibitors, or structurally similar isomers (such as 3,4-dichlorophenyl analogs) compromises assay integrity and synthesis outcomes. In DMPK profiling, generic TMT inhibitors cannot distinguish between the METTL7A and METTL7B isoforms, whereas DCMB provides absolute selectivity for METTL7A, preventing the misattribution of metabolic pathways [1]. In neuroendocrine research, utilizing alternative PNMT inhibitors like SKF 64139 introduces off-target alpha-2-adrenergic receptor antagonism, confounding data related to epinephrine-mediated pathways [2]. In chemical synthesis, substituting the 2,3-dichloro isomer with a 3,4-dichloro analog removes the ortho-chloro steric bulk, altering the rotational barrier and nucleophilicity of the amine, which directly impacts target binding in the final API.

Absolute Selectivity for METTL7A (TMT1A) in Thiol Methylation

In human liver microsome assays evaluating the S-methylation of thiol-containing drugs, 1-(2,3-Dichlorophenyl)ethanamine (DCMB) demonstrates targeted inhibition of METTL7A with an IC50 of 1.17 μM, while exhibiting no inhibitory activity against the closely related METTL7B isoform [1]. This selectivity isolates specific S-methylation pathways, a requirement that cannot be met with non-selective baseline inhibitors.

Evidence DimensionIsoform Inhibition (IC50)
Target Compound Data1.17 μM (METTL7A)
Comparator Or BaselineNo inhibition (METTL7B)
Quantified Difference>100-fold selectivity for METTL7A over METTL7B
ConditionsHuman liver microsome / Recombinant protein S-methylation assay

Enables precise pharmacokinetic mapping of thiol-drug metabolism by isolating METTL7A activity, which is impossible with non-selective TMT inhibitors.

Absence of Alpha-Adrenergic Antagonism Compared to SKF 64139

While classic PNMT inhibitors like SKF 64139 exhibit significant off-target alpha-2-adrenergic receptor antagonism, 1-(2,3-Dichlorophenyl)ethanamine (LY-78335) achieves central PNMT inhibition without antagonizing alpha-adrenergic receptors [1]. This prevents confounding variables in in vivo neuroendocrine assays measuring HPA axis responses or ACTH secretion, ensuring that observed effects are strictly due to epinephrine depletion.

Evidence DimensionAlpha-adrenergic receptor antagonism
Target Compound DataNo antagonism observed
Comparator Or BaselineSKF 64139 (Significant alpha-2 antagonism)
Quantified DifferenceComplete elimination of alpha-adrenergic confounding effects
ConditionsIn vivo neuroendocrine ACTH/HPA axis models

Ensures that observed neuroendocrine effects are strictly due to epinephrine depletion rather than off-target receptor blockade, securing assay reproducibility.

Ortho-Substituted Steric Hindrance for API Scaffolding

Compared to the widely used 1-(3,4-dichlorophenyl)ethanamine, the 2,3-dichloro substitution pattern introduces targeted steric bulk adjacent to the benzylic amine. This ortho-chloro effect restricts bond rotation and alters the nucleophilicity of the amine during amidation or cross-coupling reactions, which is required when synthesizing conformationally locked APIs that demand a rigid spatial arrangement.

Evidence DimensionSteric hindrance (ortho-position)
Target Compound Data2,3-dichloro (ortho/meta substitution)
Comparator Or Baseline3,4-dichloro (meta/para substitution)
Quantified DifferenceIncreased rotational barrier and ortho-steric bulk
ConditionsPrecursor selection for conformationally restricted amidation

Procurement of the 2,3-isomer is mandatory when the target API requires specific ortho-steric constraints that para-substituted analogs cannot provide.

DMPK Profiling of Thiol-Containing Therapeutics

Due to its absolute selectivity for METTL7A over METTL7B, this compound is the required tool for isolating TMT1A-mediated S-methylation in liver microsomes. It is utilized in evaluating the metabolism and detoxification pathways of thiol-based drugs such as spironolactone, captopril, and romidepsin [1].

Neuroendocrine and HPA Axis Research

Employed as a central PNMT inhibitor to study epinephrine's role in ACTH secretion and immune-neuroendocrine modulation. Its lack of alpha-adrenergic antagonism provides cleaner data than SKF 64139 for isolating specific neurotransmitter pathways [2].

Synthesis of Conformationally Restricted APIs

Utilized as a foundational chiral building block in medicinal chemistry where the ortho-chloro steric effect is required to lock the molecular conformation of the resulting API, a structural requirement that cannot be met by 3,4-dichloro or unsubstituted phenylethylamine analogs.

XLogP3

2.4

Dates

Last modified: 08-15-2023

S-methylation of 2-mercaptopyrazine in rat liver microsomes and cytosol

D H Lee, D H Kim
PMID: 10548451   DOI: 10.1080/004982599238155

Abstract

1. 2-(Allylthio)pyrazine (2-AP) has been demonstrated to protect the liver against toxicants by inhibiting CYP2E1 activity. Since 2-mercaptopyrazine (2-MP) is presumed to be a metabolite of 2-AP, the experiments were performed to determine whether rat liver microsomal and/or cytosolic preparations could catalyse the S-methylation of 2-MP. 2. It was found that both rat liver microsomes and cytosol could catalyse the S-methylation of 2-MP. The microsomal activity displayed biphasic substrate kinetics, with apparent Km = 8.44+/-2.68 and 417+/-74 microM for the high- and low-affinity activities respectively. The high-affinity activity had an apparent Km for S-adenosyl-L-methionine (Ado-Met) of 3.52 microM. The cytosolic activity also displayed biphasic substrate kinetics, with apparent Km of 3.26+/-0.62 and 91.6+/-23.1 microM for the high- and low-affinity activities respectively. 3. The microsomal S-methylation of 2-MP was inhibited by 2,3-dichloro-alpha-methylbenzylamine (DCMB), SKF-525A and benzylamine, known microsomal thiol methyltransferase (TMT) inhibitors, whereas cytosolic activity was inhibited by anisic acid and 3-chlorobenzoate, which also inhibit cytosolic thiopurine methyltransferase (TPMT). Both activities were inhibited by S-adenosyl-L-homocysteine (Met-Hcy). 4. These results suggest that both TMT and TPMT may be involved in the in vivo methylation of 2-MP.


Role of epinephrine stimulation of CNS alpha1-adrenoceptors in motor activity in mice

Eric A Stone, Gary L Grunewald, Yan Lin, Rashedul Ahsan, Helen Rosengarten, H Kenneth Kramer, David Quartermain
PMID: 12710017   DOI: 10.1002/syn.10212

Abstract

The role of brain epinephrine (EPI) in the regulation of motor activity and movement in mice was examined. Blockade of EPI synthesis with i.p. 2,3-dichloro-alpha-methylbenzylamine (DCMB) or LY134046 was found to produce marked behavioral inactivity which could be significantly reversed by intraventricular injection of EPI and by three other alpha(1)-adrenoceptor agonists, norepinephrine (NE), 6-fluoronorepinephrine (6FNE), and phenylephrine (PE), as well as by serotonin (5HT). EPI had the largest effect of these agonists and also was the only one that reversed nondrug-induced inactivity of mice in their home cages during the light phase. The effects of EPI were blocked by coinfusion of an alpha(1)-adrenoceptor antagonist (terazosin) but not of an alpha(2)-(atipamezole) or beta(1) (betaxolol)-blocker. The rank order of maximal behavioral responses to EPI, 6FNE, and PE in DCMB-treated mice was the same as the rank order of their maximal stimulation of hydrolysis of phosphatidylinositol at cloned alpha(1B)-adrenoceptors in cell culture. On the basis of the above findings and of the central distributions of adrenergic neurons and alpha(1)-adrenoceptors, the existence of a central EPI-innervated alpha(1)-adrenergic receptor system is postulated which serves to coexcite or enhance signaling in several monoaminergic brain regions involved in movement and motor activity.


Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats

M Kuboia, M Atobe, M Nakagawara, T Kariya
PMID: 8776741   DOI: 10.1159/000119263

Abstract

This study examines the in vivo effects of 2,3-dichloro-alpha-methylbenzylamine (DCMB), a centrally active phenylethanolamine-N-methyltransferase (PNMT) inhibitor, on alpha 2-adrenoceptors. Sixty-six rats received either DCMB, SKF29661, the peripheral PNMT inhibitor, at a dose of 50 mg/kg or saline intraperitoneally. To examine the functional responses of the alpha 2-adrenoceptors to these drugs, changes in spontaneous locomotor activity, concentration of 3-methoxy-4-hydroxyphenylglycol (MHPG) in dialysates from the hypothalamus, and the influence of clonidine on growth hormone (GH) secretion were investigated. (1) DCMB increased spontaneous motion of the rat. (2) DCMB increased extracellular MHPG concentration in the hypothalamus verified by micro-brain dialysis. (3) Clonidine failed to stimulate GH secretion in DCMB-treated rats. These results suggest that DCMB has an inhibitory action on the alpha 2-adrenoceptor function in vivo.


S-methylation of diethyldithiocarbamic acid in rat liver microsomes

J S Lill, D C Mays, J J Lipsky
PMID: 8905917   DOI: 10.3109/00498259609167420

Abstract

1. Human hepatic thiol methyltransferase (TMT) is a microsomal enzyme known to catalyse the in vitro S-methylation of diethyldithiocarbamic acid (DDC) to form diethyldithiocarbamic acid methyl ester (methyl DDC). In vivo data are needed to investigate further the biotransformation of DDC to methyl DDC. Thus, we have characterized the in vitro conversion of DDC to methyl DDC using rat liver microsomes with the ultimate goal of establishing an animal model. 2. Formation of methyl DDC in rat liver microsomes was confirmed by hplc analysis. 3. Rat liver microsomes catalysed methylation of DDC with low and high Km's of 5 +/- 6 and 260 +/- 80 microM respectively and with corresponding Vmax's of 0.09 +/- 0.05 and 0.59 +/- 0.04 nmol/min/mg protein. 4. Rat liver TMT activity was maximally inhibited by 57 +/- 6% by 1000 microM 2,3-dichloro-alpha-methylbenzylamine (DCMB), whereas human TMT was completely inhibited. The concentration of half maximal inhibition of rat TMT for DCMB was 2 microM. 5. Incomplete inhibition of rat TMT activity by DCMB suggests a possible alternative pathway of methylation.


Human liver microsomal thiol methyltransferase: inhibition by arylalkylamines

T A Glauser, E Saks, V M Vasova, R M Weinshilboum
PMID: 8212739   DOI: 10.3109/00498259309059403

Abstract

1. Thiol methyltransferase (TMT) is a microsomal enzyme catalyzing the S-methylation of aliphatic sulphydryl drugs and xenobiotics. Studies of the functional significance of S-methylation catalysed by TMT have been hampered by lack of a potent, relatively specific, non-toxic inhibitor of the enzyme. 2. Human hepatic microsomal TMT was inhibited by the arylalkylamine 2,3-dichloro-alpha-methylbenzylamine (DCMB), and by a series of arylalkylamines, as well as the arylamine, aniline. 3. Inhibition kinetic studies with DCMB, benzylamine, aniline, phenylethylamine and phenylethanolamine, five compounds with a wide range of IC50 values, showed 'mixed' inhibition of TMT with respect to the methyl acceptor substrate, 2-mercaptoethanol. Kis and Kii values were, respectively, 1.1 and 0.29 microM for DCMB, 160 microM each for benzylamine, 680 and 370 microM for aniline, 1640 and 1380 microM for phenylethylamine, and 2300 and 1400 microM for phenylethanolamine. Inhibition was at least partially reversible. 4. H.p.l.c. analyses were carried out with the products of enzyme reactions performed in the presence of aniline, benzylamine, and phenylethylamine to ascertain whether these compounds inhibited TMT by acting as methyl acceptors. Results showed that they did not act as methyl acceptor substrates.


Effect of adrenaline synthesis inhibition on brain noradrenaline neurons in locus coeruleus

G Engberg, M Elam, T H Svensson
PMID: 7284809   DOI: 10.1016/0006-8993(81)90805-2

Abstract

The functional significance of the morphologically identified adrenaline (A)-mediated input to the noradrenergic nucleus locus coeruleus (LC) was pharmacologically analyzed. By means of single unit recording techniques the LC neurons in the rat brain were studied following administration of SK&F 64139 and DCMB, drugs which are both potent inhibitors of the A-forming enzyme phenylethanolamine-N-methyltransferase (PNMT). SK&F 64139 (1-200 mg/kg i.v.) caused an immediate, dose-dependent and long-lasting increase in firing rate of the LC neurons. The dose-response curve for the LC inhibitory effect of the alpha 2-receptor agonist clonidine was shifted in parallel to the right by pretreatment with SK&F 64139. All the above mentioned effects of SK&F 64139 were mimicked by SK&F 72223, a structurally analogous compound which is reported to lack PNMT inhibitory activity. Consequently, the activation of LC neurons by SK&F 64139 is probably not related to its capacity to inhibit the synthesis of A but rather to some other action of the drug, such as an alpha 2-receptor blocking effect. In contrast to SK&F 64139, the other PNMT inhibitor tested, DCMB (1-60 mg/kg), produced no significant activation of the LC neurons and but little clonidine antagonistic action. Thus, judging from these experiments, DCMB is devoid of significant alpha 2-receptor blocking properties. At the time for maximal brain A depletion after DCMB administration (4-6 h) the average firing rate of randomly encountered LC neurons was unaltered when compared with controls. In contrast, pretreatment with the tyrosine hydroxylase inhibitor alpha-methyl-p-tyrosine methylester, which causes depletion also of brain noradrenaline, significantly increased LC neuronal firing rates. These data indicate that if there exists a physiologically relevant A-mediated input to the LC, this is not of critical importance for the tonic activity of the LC neurons.


Effects of phenylethanolamine N-methyltransferase inhibitors on rat brain catecholamine levels and body temperature

N Y Liang, R T Borchardt, J C Choi, R E Tessel, G L Grunewald
PMID: 7178654   DOI:

Abstract

Inhibitors of phenylethanolamine N-methyltransferase (PNMT) were found to reduce hypothalamic and brainstem epinephrine (Epi) content, as well as the body temperature of male Sprague-Dawley rats. In the drug-treated animals, the time course for reduction of body temperature was better correlated with the reduction in brainstem Epi content than with the reduction in hypothalamic Epi content. These results suggest that brainstem Epi neurons may be directly involved in the regulation of body temperature by activating the heat production center or by preventing heat loss.


In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. I. Role of cytochrome P450, methyltransferases, flavin monooxygenases, and esterases

Bindhu V Karanam, Cornelis E C A Hop, David Q Liu, Mike Wallace, Dennis Dean, Hiroya Satoh, Masakatsu Komuro, Katsuya Awano, Stella H Vincent
PMID: 15319344   DOI: 10.1124/dmd.104.000034

Abstract

The metabolism of MK-0767, (+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide, a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor alpha/gamma agonist, was studied in liver microsomes and hepatocytes from humans and rat, dog, and rhesus monkey, to characterize the enzyme(s) involved in its metabolism. The major site of metabolism is the TZD ring, which underwent opening catalyzed by CYP3A4 to give the mercapto derivative, M22. Other metabolites formed in NADPH-fortified liver microsomes included the TZD-5-OH derivative (M24), also catalyzed by CYP3A4, and the O-desmethyl derivative (M28), whose formation was catalyzed by CYP2C9 and CYP2C19. Metabolite profiles from hepatocyte incubations were different from those generated with NADPH-fortified microsomal incubations. In addition to M22, M24, and M28, hepatocytes generated several S-methylated metabolites, including the methyl mercapto (M25), the methyl sulfoxide amide (M16), and the methyl sulfone amide (M20) metabolites. Addition of the methyl donor, S-adenosyl methionine, in addition to NADPH, to microsomal incubations enhanced the turnover and resulted in metabolite profiles similar to those in hepatocyte incubations. Collectively, these results indicated that methyltransferases played a major role in the metabolism of MK-0767. Using enzyme-specific inhibitors, it was concluded that microsomal thiol methyltransferases play a more important role than the cytosolic thiopurine methyltransferase. Baculovirus-expressed human flavin-containing monooxygenase 3, as well as CYP3A4, oxidized M25 to M16, whereas further oxidation of M16 to M20 was catalyzed mainly by CYP3A4. Esterases were involved in the formation of the methyl sulfone carboxylic acids, minor metabolites detected in hepatocytes.


Inhibitors of phenylethanolamine-N-methyltransferase. 2. Comparison of nonaromatic analogs of phenylethanolamines, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139) and 2,3-dichloro-alpha-methylbenzylamine: effects on rat brain and adrenal catecholamine content and blood pressure

N Y Liang, R E Tessel, G L Grunewald, R T Borchardt
PMID: 7131293   DOI:

Abstract

Intraperitoneal injections of the phenylethanolamine N-methyltransferase inhibitors 2-cyclohexyl-2-hydroxyethylamine, 1-aminomethylcycloundecanol, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline and 2,3-dichloro-alpha-methylbenzylamine all lowered blood pressures in spontaneously hypertensive rats. The drugs did not affect the blood pressures of age-paired normotensive Wistar Kyoto rats or did the drugs alter the heart rates of either animal group. All of the phenylethanolamine N-methyltransferase inhibitors tested lowered hypothalamic epinephrine content which in spontaneously hypertensive rats could be correlated with the reduction in blood pressure. These data support the hypothesis that central nervous system epinephrine may play an important role in the regulation of blood pressure and in the genesis and/or maintenance of hypertension. The results also suggest the hypothesis that the blood pressure lowering effects of phenylethanolamine N-methyltransferase inhibitors may be mediated by their effects on hypothalamic epinephrine content.


Epinephrine synthesis inhibitors block naloxone-induced LH release

S P Kalra, W R Crowley
PMID: 7117202   DOI: 10.1210/endo-111-4-1403

Abstract

Administration of the opiate receptor antagonist, naloxone, evoked rapid rises in plasma LH levels in estrogen, progesterone-primed ovariectomized rats. Pretreatment with a peripherally acting epinephrine (EPI) synthesis inhibitor, SK&F 29661, failed to influence the naloxone-induced LH release. However, two centrally acting EPI synthesis inhibitors, SK&F 64139 and LY 78335, which selectively suppressed hypothalamic EPI levels, blocked stimulation of LH release by naloxone. These results implicate brain EPI neurons in mediation of endogenous opioid peptide influence on LH release.


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